![molecular formula C16H10O4 B2931924 2-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 69139-25-9](/img/structure/B2931924.png)
2-(2-oxo-2H-chromen-3-yl)benzoic acid
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Overview
Description
“2-(2-oxo-2H-chromen-3-yl)benzoic acid” is a chemical compound with the molecular formula C16H10O4 . It is also known as "3-(2-oxo-2H-chromen-3-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “2-(2-oxo-2H-chromen-3-yl)benzoic acid” is characterized by the presence of a chromen-3-yl group attached to a benzoic acid group . The InChI code for this compound is 1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-oxo-2H-chromen-3-yl)benzoic acid” include a molecular weight of 266.25 , and it is a solid at room temperature . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 529.4±50.0 °C at 760 mmHg, and a flash point of 205.4±23.6 °C .Scientific Research Applications
Cancer Treatment Research
The compound has been studied for its potential in treating non-small cell lung cancer (NSCLC). A derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), showed promising results in inhibiting proliferation, migration, and invasion of NSCLC cell lines, inducing cell cycle arrest and apoptosis in vitro, and preventing tumor growth in vivo .
Antimicrobial Activity
A series of novel derivatives of the compound demonstrated excellent activity against gram-positive bacteria such as B. subtilis and S. aureus, showing potential as antimicrobial agents .
Synthesis of Novel Compounds
New acyl derivatives have been synthesized from 3-hydroxycoumarin or chromen-2,3-dione and chloride acid, with their structures confirmed by various spectrometry methods and X-ray diffractometry, indicating a broad application in chemical synthesis .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Some related compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(2-oxochromen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUXYCUJMGBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2H-chromen-3-yl)benzoic acid |
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